2-methoxy-4,5-dimethyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methoxy group, dimethyl substitutions, and a piperidinyl-pyridazinyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The piperidinyl-pyridazinyl moiety can be introduced via Suzuki or Heck coupling reactions using palladium catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and the substituents present on the aromatic rings.
Scientific Research Applications
2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide moiety is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include other sulfonamides with different substituents on the aromatic rings. For example:
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide core but different substituents.
Sulfadiazine: Another antibiotic with a pyrimidine ring instead of the piperidinyl-pyridazinyl moiety.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis.
The uniqueness of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C24H28N4O3S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O3S/c1-17-15-22(31-3)23(16-18(17)2)32(29,30)27-20-9-7-19(8-10-20)21-11-12-24(26-25-21)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3 |
InChI Key |
DAHUEXVPPADKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC |
Origin of Product |
United States |
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